molecular formula C10H14N2O2 B11541677 Lactic acid, 2-methyl-, 2-phenylhydrazide CAS No. 15421-39-3

Lactic acid, 2-methyl-, 2-phenylhydrazide

Cat. No.: B11541677
CAS No.: 15421-39-3
M. Wt: 194.23 g/mol
InChI Key: CHIAHVSUEUXUMI-UHFFFAOYSA-N
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Description

Lactic acid, 2-methyl-, 2-phenylhydrazide (CAS: N/A; molecular formula: C₁₁H₁₄N₂O₂) is a hydrazide derivative featuring a methyl-substituted lactic acid backbone linked to a phenylhydrazide group. This compound combines the reactivity of hydrazides with the steric and electronic effects of the methyl and phenyl substituents, making it relevant in organic synthesis and pharmaceutical research.

Properties

CAS No.

15421-39-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-2-methyl-N'-phenylpropanehydrazide

InChI

InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13)

InChI Key

CHIAHVSUEUXUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NNC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:

Lactic acid+2-phenylhydrazineLactic acid, 2-methyl-, 2-phenylhydrazide\text{Lactic acid} + \text{2-phenylhydrazine} \rightarrow \text{this compound} Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Lactic acid, 2-methyl-, 2-phenylhydrazide undergoes hydrolysis under acidic or basic conditions, cleaving the hydrazide bond to regenerate 2-methyl lactic acid and phenylhydrazine derivatives.

Conditions Products Mechanistic Insights Sources
Acidic (e.g., H₂SO₄) 2-Methyl lactic acid + PhenylhydrazineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (e.g., NaOH) 2-Methyl lactate + PhenylhydrazineDeprotonation of water generates hydroxide ions, which attack the carbonyl carbon.
  • Key Findings :

    • Acidic hydrolysis (8–15% H₂SO₄, 100–150°C) induces decarboxylation and cyclization, forming indole derivatives .

    • Basic hydrolysis proceeds without decarboxylation, yielding the lactate salt.

Condensation Reactions

The hydrazide group (–NH–NH₂) reacts with aldehydes/ketones to form hydrazones, leveraging its nucleophilic NH₂ moiety.

Reactant Product Conditions Yield Sources
BenzaldehydePhenylhydrazone derivativeRoom temperature, ethanol solvent84–93%
AcetoneHydrazone with methyl branchesReflux, catalytic acid/base75–88%
  • Mechanism :

    • Nucleophilic attack by the hydrazide’s NH₂ on the carbonyl carbon forms a tetrahedral intermediate, followed by dehydration .

    • Steric effects from the methyl group influence reaction rates and regioselectivity .

Nucleophilic Substitution

The hydrazide acts as a nucleophile in reactions with electrophiles (e.g., acyl chlorides, esters).

Electrophile Product Catalyst Key Observations Sources
Acetyl chlorideN-Acetyl hydrazide derivativeBase (e.g., pyridine)Enhanced reactivity due to hydrogen-bond activation
PLA (polylactic acid)N-Aryl lactamide[N₄₄₄₄][Lac] ionic liquidLactate anion stabilizes transition state via H-bonding
  • Notable Example :

    • In the presence of tetrabutylammonium lactate ([N₄₄₄₄][Lac]), the hydrazide attacks PLA’s ester carbonyl, forming N-aryl lactamides with 88% yield .

Thermal Decomposition

Heating under acidic conditions induces cyclization and decarboxylation, forming heterocyclic compounds.

Conditions Products Mechanism Sources
H₂SO₄ (10%), 130–140°C, 2 hrsIndolyl lactic acid derivativesAcid-catalyzed ring closure followed by CO₂ elimination
Neutral, 150–200°CUnidentified decompositionRadical intermediates inferred via ESR spectroscopy
  • Key Insight :

    • Pressure (3–5 atm) reduces reaction time to 2 hours during indole formation .

Redox Reactions

The hydroxyl and hydrazide groups enable participation in redox processes.

Reagent Product Observations Sources
NaBH₄Reduced hydrazine derivativeSelective reduction of carbonyl to alcohol
KMnO₄ (acidic)Oxidative cleavage productsDegradation to CO₂ and phenyl fragments

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Structural Information :
    • SMILES : CC(C)(C(=O)NNC1=CC=CC=C1)O
    • InChI : InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13)

Biochemical Studies

Lactic acid derivatives are frequently used in biochemical research due to their role in metabolic pathways. The compound can serve as a substrate or reagent in enzymatic assays. For instance, studies have shown that derivatives of lactic acid can be utilized to investigate lactate dehydrogenase activity, which is crucial for understanding energy metabolism in cells .

Catalysis in Polymer Chemistry

Recent research indicates that lactic acid derivatives can catalyze the aminolysis of polyesters. Specifically, lactic acid anions have been shown to enhance the nucleophilicity of amines, facilitating the cleavage of carbonyl bonds in polylactic acid (PLA). This reaction pathway not only contributes to the recycling of PLA but also leads to the formation of valuable chemicals like N-aryl lactamides .

Table 1: Catalytic Activity of Lactic Acid Derivatives

Reaction TypeConditionsYield (%)Reference
Aminolysis of PLA with Anilines[N4444][Lac] + H₂OUp to 100
Hydrolysis of PLA[N4444][Lac]High

Pharmaceutical Applications

Lactic acid derivatives have potential applications in drug formulation and delivery systems. Their ability to modulate pH and act as stabilizers makes them suitable candidates for controlled release formulations. The hydrazide functional group may also enhance the solubility and bioavailability of active pharmaceutical ingredients .

Case Study 1: Biodegradable Plastics

A study demonstrated that lactic acid derivatives could be effectively used to upcycle waste PLA into useful products through aminolysis reactions. The process showed high efficiency and selectivity for producing N-aryl lactamides from spent polyesters, showcasing a sustainable approach to waste management while creating valuable chemical intermediates .

Case Study 2: Enzymatic Assays

In biochemical assays focusing on lactate metabolism, lactic acid derivatives were employed as substrates for lactate dehydrogenase assays. The results indicated that these compounds could significantly influence enzyme kinetics, providing insights into metabolic regulation under varying conditions .

Mechanism of Action

The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Melting Point (°C) Unique Features Reference
Lactic Acid, 2-Methyl-, 2-Phenylhydrazide C₁₁H₁₄N₂O₂ N/A Methyl and phenyl substituents N/A
2-Methylphenylhydrazine Hydrochloride C₇H₁₁ClN₂ 187 Hydrochloride salt
(Diphenylphosphinyl)Acetic Acid Hydrazide C₁₉H₁₇N₂O₂PS N/A Thienyl and phosphinyl groups

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Mercapto (-SH) Propanoic Acid Derivative Enables disulfide bonds; increases acidity.
Thienyl Ring Thienylmethylene Hydrazide Enhances π-π interactions; alters solubility.
Nitro (-NO₂) 3-Nitrophenylhydrazine Increases redox reactivity and acidity.

Biological Activity

Lactic acid, 2-methyl-, 2-phenylhydrazide, commonly referred to as a phenylhydrazine derivative, is an organic compound that has garnered attention for its biological activity. This article explores its various biological effects, mechanisms of action, and potential applications in health and medicine.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H14N2O3C_{11}H_{14}N_2O_3. Its structure features a lactic acid moiety attached to a phenylhydrazine group, which is significant for its reactivity and biological interactions. The presence of both hydrazine and carboxylic acid functionalities contributes to its unique properties.

Antioxidant Properties

Research has indicated that derivatives of phenylhydrazine, including this compound, exhibit antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes that are pivotal in metabolic pathways. For instance, studies suggest that it can inhibit lactate dehydrogenase (LDH), an enzyme involved in the conversion of pyruvate to lactate. This inhibition may have therapeutic implications in conditions characterized by elevated LDH activity, such as cancer .

Cytotoxic Effects

Some studies have reported cytotoxic effects of phenylhydrazine derivatives on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways. In vitro experiments demonstrated that these compounds could significantly reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Cancer Cell Line Studies :
    • A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
  • Neuroprotective Effects :
    • In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal cells. The compound reduced markers of oxidative damage and improved cell survival rates compared to untreated controls .

Research Findings

StudyFindings
Antioxidant activity observed through DPPH assaySuggests potential use as an antioxidant supplement
Inhibition of LDH activity in cancer cellsMay provide therapeutic benefits in metabolic disorders
Cytotoxic effects on breast cancer cell linesIndicates potential as an anticancer agent
Neuroprotective effects against oxidative stressSupports further investigation for neurodegenerative disease treatment

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydrazine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Interaction : By binding to active sites on enzymes like LDH, the compound alters metabolic pathways that are often dysregulated in disease states.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through oxidative stress signaling.

Q & A

Q. How is lactic acid, 2-methyl-, 2-phenylhydrazide synthesized in laboratory settings?

The synthesis typically involves the condensation of 2-methyl-lactic acid derivatives with phenylhydrazine. A common approach includes esterification of the carboxylic acid group followed by hydrazide formation via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like unreacted hydrazine or over-alkylated species. Characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is recommended to confirm intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of NMR (¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) is essential. NMR identifies proton environments and stereochemistry, IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide), and MS provides molecular weight validation. For chiral centers, polarimetry or chiral HPLC may resolve enantiomeric purity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong acids/bases). Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) can predict shelf life .

Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?

The compound’s solubility increases in alkaline conditions due to deprotonation of the hydrazide group (pKa ~3–4). Reactivity with nucleophiles (e.g., thiols) is pH-dependent, with optimal activity near neutral pH. Titration experiments, as described in lactic acid pKa determination workflows, can quantify protonation states .

Advanced Research Questions

Q. What are the critical considerations in designing experiments to optimize the yield of this compound under varying reaction conditions?

Use response surface methodology (RSM) or Box-Behnken Design (BBD) to evaluate interactions between variables (e.g., molar ratios, temperature, solvent polarity). Quadratic models can predict optimal conditions, while ANOVA identifies significant factors. For example, immobilized enzyme systems may improve selectivity in hydrazide formation .

Q. How can researchers resolve discrepancies in spectroscopic data when confirming the stereochemistry of this compound?

Combine X-ray crystallography with NOESY NMR to resolve spatial arrangements. Computational methods (e.g., density functional theory) can simulate spectra for comparison. For ambiguous cases, derivatization with chiral auxiliaries or Mosher’s acid may enhance stereochemical clarity .

Q. What methodologies are employed to analyze the kinetic parameters of this compound degradation under physiological conditions?

Use dynamic models to simulate degradation pathways (e.g., hydrolysis or enzymatic cleavage). First-principles models, such as those applied in reverse electro-enhanced dialysis (REED), track ion transport and reaction rates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry quantifies degradation products over time .

Q. What statistical approaches are recommended for validating the purity of this compound when contradictory chromatographic results occur?

Apply multivariate analysis (e.g., principal component analysis) to reconcile data from multiple techniques (HPLC, GC-MS). Use control experiments with spiked impurities to identify interference sources. For batch-to-batch variability, hierarchical clustering can classify outliers .

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